molecular formula C8H6BrCl2NO B2814940 2-bromo-N-(2,4-dichlorophenyl)acetamide CAS No. 286841-26-7

2-bromo-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2814940
CAS No.: 286841-26-7
M. Wt: 282.95
InChI Key: YZVNPIHBYVRKEH-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrCl2NO and a molecular weight of 282.95 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dichlorophenyl)acetamide typically involves the bromination of N-(2,4-dichlorophenyl)acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form N-(2,4-dichlorophenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the compound into different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(2,4-dichlorophenyl)acetamide derivatives.

    Reduction: Formation of N-(2,4-dichlorophenyl)acetamide.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that 2-Bromo-N-(2,4-dichlorophenyl)acetamide exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications on the phenyl ring significantly influenced the compound's inhibitory efficacy against cancer cells, suggesting that the presence of bromine and chlorine atoms plays a crucial role in enhancing biological activity .

PPARδ Agonism
Another significant application of this compound is its role as a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. Research has shown that it can increase fatty acid oxidation in human myotubes, which may have implications for metabolic disorders and obesity treatment . The mechanism involves the modulation of metabolic pathways, making it a candidate for further development in therapeutic applications targeting metabolic syndromes.

Materials Science Applications

Synthesis of Advanced Materials
The compound is also being explored for its potential in materials science. Its unique chemical structure allows it to be utilized as a precursor in synthesizing advanced materials with tailored properties. Research indicates that compounds with similar structures can be employed in developing polymers or coatings with enhanced thermal and mechanical stability .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer effects of various derivatives of aryl acetamides, including this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The study emphasized the importance of halogen substitution patterns on the phenyl ring in modulating biological activity .

Case Study 2: PPARδ Agonist Characterization

In another investigation focused on metabolic regulation, researchers characterized the effects of this compound on human myotubes. The findings revealed that the compound effectively enhanced fatty acid oxidation rates by activating PPARδ pathways. This suggests potential applications in treating conditions associated with impaired lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific reactivity and properties. The dichlorophenyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for various chemical transformations.

Biological Activity

2-Bromo-N-(2,4-dichlorophenyl)acetamide is a halogenated arylacetamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C8H6BrCl2NOC_8H_6BrCl_2NO with a molecular weight of 282.95 g/mol. This compound is structurally related to various bioactive molecules, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the acetamide group and two chlorine atoms located at the 2 and 4 positions of the phenyl ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities, such as antibacterial and antifungal effects.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Anticancer Properties : In vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells

The biological activity of this compound can be attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to:

  • Enzyme Inhibition : By modifying enzyme active sites or disrupting protein-protein interactions.
  • Cellular Disruption : Interfering with cellular processes critical for survival.

Case Studies

Several studies have investigated the biological properties of similar compounds, providing insights into the activity of this compound:

  • Antimicrobial Screening : Research has demonstrated that related compounds exhibit varying degrees of antimicrobial activity, suggesting that structural modifications can significantly influence efficacy. For instance, derivatives with different halogen substitutions showed enhanced activity against specific bacterial strains .
  • Cytotoxicity Assessments : A study involving similar arylacetamides highlighted their potential as anticancer agents. The cytotoxicity was evaluated using the MTT assay against various cancer cell lines, revealing promising results for compounds with similar structural motifs .

Table 2: Comparison of Biological Activities in Related Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModeratePromising
N-(4-bromophenyl)acetamideStrongModerate
N-(2-chlorophenyl)acetamideWeakWeak

Properties

IUPAC Name

2-bromo-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNPIHBYVRKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared similarly to Example II-11 from 4.2 g of 2,4-dichloroaniline and 5.76 g of bromoacetyl bromide and 2.89 g of triethylamine in methylene chloride. This gave 5.9 g (80.4%) of the title compound.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80.4%

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